2,4-dimethylquinoline-3-carboxylic Acid
CAS No.: 104785-55-9
Cat. No.: VC20815189
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104785-55-9 |
|---|---|
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 2,4-dimethylquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H11NO2/c1-7-9-5-3-4-6-10(9)13-8(2)11(7)12(14)15/h3-6H,1-2H3,(H,14,15) |
| Standard InChI Key | IXSPGXNTIAITRL-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC2=CC=CC=C12)C)C(=O)O |
| Canonical SMILES | CC1=C(C(=NC2=CC=CC=C12)C)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Identification
2,4-Dimethylquinoline-3-carboxylic acid is characterized by specific chemical identifiers that distinguish it from other related compounds. The table below presents the key identification parameters:
| Parameter | Value |
|---|---|
| Chemical Name | 2,4-Dimethylquinoline-3-carboxylic acid |
| CAS Registry Number | 104785-55-9 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| InChI | InChI=1S/C12H11NO2/c1-7-9-5-3-4-6-10(9)13-8(2)11(7)12(14)15/h3-6H,1-2H3,(H,14,15) |
| InChIKey | IXSPGXNTIAITRL-UHFFFAOYSA-N |
The compound possesses several synonyms in chemical literature and databases, including:
Structural Characteristics
The molecular structure of 2,4-dimethylquinoline-3-carboxylic acid consists of a quinoline backbone with two methyl groups at positions 2 and 4, and a carboxylic acid group at position 3. This arrangement creates a distinct electronic distribution that influences its chemical behavior and reactivity patterns. The heterocyclic nitrogen in the quinoline ring contributes to its basic properties, while the carboxylic acid group provides acidic character, making this compound amphoteric in nature.
The SMILES notation for this compound is CC1=C(C(=NC2=CC=CC=C12)C)C(=O)O, which encodes its structural features in a linear format used for computational chemistry and database searching . The compound's structure contributes to its specific physicochemical properties and potential applications in various chemical processes.
Physical and Chemical Properties
Physicochemical Characteristics
The physical and chemical properties of 2,4-dimethylquinoline-3-carboxylic acid provide crucial information for its handling, storage, and potential applications:
| Property | Value |
|---|---|
| Physical State | Solid |
| Boiling Point | 354.1°C at 760 mmHg |
| Flash Point | 167.9°C |
| Vapor Pressure | 1.26E-05 mmHg at 25°C |
| Recommended Storage Temperature | 2-8°C |
Solubility Profile
Solubility is a critical parameter that affects the compound's applicability in various chemical processes:
Spectroscopic Properties
Spectroscopic data helps in the identification and purity assessment of the compound. The predicted collision cross-section (CCS) data provides valuable information for mass spectrometric analysis:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 202.08626 | 142.3 |
| [M+Na]⁺ | 224.06820 | 156.8 |
| [M+NH₄]⁺ | 219.11280 | 150.7 |
| [M+K]⁺ | 240.04214 | 150.4 |
| [M-H]⁻ | 200.07170 | 144.2 |
| [M+Na-2H]⁻ | 222.05365 | 148.8 |
| [M]⁺ | 201.07843 | 144.9 |
| [M]⁻ | 201.07953 | 144.9 |
These spectroscopic parameters are essential for analytical chemists working with this compound, particularly in the fields of pharmaceutical research, organic synthesis, and material science.
Synthesis and Preparation Methods
Synthesis Pathways
The synthesis of 2,4-dimethylquinoline-3-carboxylic acid and related derivatives typically involves several reaction pathways. One notable method is through the preparation of ethyl esters followed by hydrolysis to obtain the carboxylic acid.
A domino process starting from arylmethyl azides represents a significant synthetic route to quinoline-3-carboxylic acid derivatives. This pathway involves the following key steps:
-
Preparation of benzylic azides from benzyl alcohols using PBr₃ and NaN₃
-
Reaction with ethyl 3-ethoxyacrylate in the presence of trifluoromethanesulfonic acid (TfOH)
-
Oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
The general procedure involves dissolving the benzylic azide in toluene, adding TfOH at room temperature, allowing the evolution of nitrogen gas to subside, then adding ethyl 3-ethoxyacrylate. After several hours of reaction, the mixture is treated with saturated sodium bicarbonate solution, extracted with ethyl acetate, and purified to obtain the desired quinoline product .
Related Derivatives
The ethyl ester of 2,4-dimethylquinoline-3-carboxylic acid (ethyl 2,4-dimethylquinoline-3-carboxylate) is a closely related compound often encountered in synthesis pathways. This compound has the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol . It serves as a precursor to the carboxylic acid through hydrolysis reactions.
Other related compounds documented in the literature include:
-
Ethyl quinoline-3-carboxylate (pale yellow solid, mp 57-58 °C)
-
Ethyl 7,8-dimethylquinoline-3-carboxylate (yield 76 mg, 83%, white solid)
The synthetic methods for these compounds provide valuable insights into potential approaches for preparing 2,4-dimethylquinoline-3-carboxylic acid with varying substitution patterns.
| Safety Aspect | Details |
|---|---|
| Risk Codes | 20/21/22 - Harmful by inhalation, in contact with skin and if swallowed |
| Safety Recommendations | 36/37 - Wear suitable protective clothing and gloves |
| Harmonized System (HS) Code | 29334900 |
The compound should be handled with appropriate personal protective equipment, including gloves and protective clothing, to minimize exposure risks. Laboratory work involving this compound should be conducted in well-ventilated areas or fume hoods to prevent inhalation of vapors or dust.
Applications and Research Significance
Research Context
The development of synthetic pathways for quinoline-3-carboxylic acid derivatives represents an area of ongoing research interest. The domino process from arylmethyl azides documented in the literature demonstrates efficient approaches to these compounds with potential applications in pharmaceutical and material sciences .
The research significance extends to understanding structure-activity relationships of quinoline derivatives, which have historically shown various biological activities, including antimicrobial, antiparasitic, and anticancer properties.
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